7-Methylquinolin-8-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-Methylquinolin-8-amine involves multi-step chemical reactions, including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination. For instance, novel 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline through these steps, highlighting the complexity and versatility of synthetic routes in quinoline chemistry (Choi et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of a quinoline core substituted with various functional groups, which significantly influence their chemical behavior and interaction with biological systems. The structure-activity relationship (SAR) studies, such as those involving 7-aminoisoquinoline-5,8-quinone derivatives, reveal how modifications in the quinoline structure can lead to variations in biological activity (Valderrama et al., 2009).
Chemical Reactions and Properties
Quinolines, including this compound, undergo various chemical reactions, such as nucleophilic substitution, which are crucial for functionalizing the quinoline core and developing new compounds with potential applications. For example, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones demonstrates the regiochemistry in nucleophilic substitution reactions of quinoline derivatives with amines (Choi & Chi, 2004).
Scientific Research Applications
Synthesis and Chemistry
- Regioselective Nucleophilic Substitution : Research on the nucleophilic substitution reactions of 7-bromo-2-methylquinoline-5,8-dione with various alkylamines, including the unusual regioselectivity in these reactions, is a key area of study. This process has led to the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, contributing significantly to the field of organic synthesis (Choi & Chi, 2004).
Biological and Medicinal Applications
Antidyslipidemic and Antioxidative Activities : 7-Methylquinolin-8-amine derivatives have shown potential as antidyslipidemic and antioxidative agents. For instance, specific compounds in this class demonstrated notable activity in vitro and in vivo, suggesting a new avenue for drug development (Sashidhara et al., 2009).
Antibacterial Properties : The synthesis and investigation of antibacterial properties of 8-nitrofluoroquinolone derivatives, including those with this compound structure, are significant. These compounds have shown interesting activity against both gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Cytotoxicity in Cancer Research : Research into the cytotoxicity of this compound derivatives against various cancer cell lines is ongoing. Studies have shown that certain derivatives exhibit significant cytotoxic activities, presenting potential in cancer therapy (Bu et al., 2001).
Chemical Synthesis and Material Science
Novel Synthetic Routes : Innovative synthetic routes for compounds related to this compound, like 7-acylamino-3-formylquinoline, have been developed. These routes offer efficient and scalable production, crucial for both research and industrial applications (Sawai et al., 2014).
Photochemical Activation for Cell Physiology Studies : The linkage of tertiary amines, such as this compound, to photoremovable protecting groups has enabled the creation of photoactivatable forms. These forms are used for studying cell physiology, demonstrating the versatility of this compound in biomedical research (Asad et al., 2017).
Mechanism of Action
Target of Action
7-Methylquinolin-8-amine, like other quinoline derivatives, primarily targets parasitic organisms . It has shown potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, it has exhibited promising antifungal and antibacterial activities .
Mode of Action
For instance, some quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites .
Biochemical Pathways
Given its antiparasitic, antifungal, and antibacterial activities, it is likely that it interferes with essential biological processes in these organisms
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of growth or killing of targeted organisms. In the case of malaria, for example, the compound has been shown to cure all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
Safety and Hazards
7-Methylquinolin-8-amine is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Quinoline and its analogues, including 7-Methylquinolin-8-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research directions may include the development of new synthesis protocols, exploration of their biological and pharmaceutical activities, and their potential applications in drug discovery .
properties
IUPAC Name |
7-methylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKAXWPSDVFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282787 | |
Record name | 7-Methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5470-82-6 | |
Record name | 8-Amino-7-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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